molecular formula C22H20ClNO5S B12203939 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12203939
M. Wt: 445.9 g/mol
InChI Key: JPUIZXQKDRTTFJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a chromeno-oxazinone core. Its intricate molecular architecture makes it a subject of interest for researchers exploring new therapeutic agents and chemical probes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-oxazinone core, followed by the introduction of the chlorophenyl and dioxidotetrahydrothiophenyl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification methods to ensure high yield and purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs with different substituents replacing the chlorine atom.

Scientific Research Applications

3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as GIRK channels . These channels play a crucial role in regulating cellular excitability and neurotransmission. The compound’s unique structure allows it to modulate the activity of these channels, potentially leading to therapeutic effects in conditions related to abnormal cellular excitability.

Biological Activity

The compound 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one , identified by its complex structure and unique functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN2O5SC_{19}H_{18}ClN_{2}O_{5}S, with a molecular weight of approximately 400.87 g/mol. Its structure features a chromeno-oxazine core with a tetrahydrothiophene moiety and a chlorophenyl substituent. This unique arrangement may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds similar to this oxazine derivative exhibit significant antioxidant activity . For instance, derivatives containing chromone structures have been shown to scavenge free radicals effectively. The presence of the tetrahydrothiophene group may enhance this activity through redox cycling mechanisms.

Antimicrobial Properties

Studies have reported that compounds with similar scaffolds possess antimicrobial properties . For example, derivatives of chromeno[2,3-c]pyrroles have demonstrated activity against various bacterial strains. The chlorophenyl group is hypothesized to play a crucial role in enhancing the lipophilicity and membrane permeability of these compounds.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer potential . Chromone derivatives have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific mechanisms might involve the modulation of signaling pathways such as PI3K/Akt and MAPK.

The proposed mechanism of action for this compound involves:

  • Interaction with Cellular Targets : The oxazine ring may interact with specific enzymes or receptors involved in oxidative stress and cell proliferation.
  • Free Radical Scavenging : The antioxidant properties likely stem from the ability to donate electrons to free radicals, thus neutralizing them.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in metabolic pathways related to cancer progression.

Case Studies

StudyFindings
Study 1: Antioxidant EvaluationDemonstrated significant free radical scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid.
Study 2: Antimicrobial ScreeningExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 128 µg/mL.
Study 3: Cancer Cell Line TestingInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.

Properties

Molecular Formula

C22H20ClNO5S

Molecular Weight

445.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-9-(1,1-dioxothiolan-3-yl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H20ClNO5S/c1-13-17-6-7-19-18(10-24(12-28-19)16-8-9-30(26,27)11-16)21(17)29-22(25)20(13)14-2-4-15(23)5-3-14/h2-7,16H,8-12H2,1H3

InChI Key

JPUIZXQKDRTTFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4CCS(=O)(=O)C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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